N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide
Description
This compound is a benzamide derivative featuring dual dimethylamino groups at distinct positions: one on the ethyl chain and another on the para-substituted phenyl ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-15-8-6-7-9-18(15)20(24)21-14-19(23(4)5)16-10-12-17(13-11-16)22(2)3/h6-13,19H,14H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQXTQZRFNDLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of contamination and improves safety during the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide exerts its effects involves the interaction with specific molecular targets and pathways. The dimethylamino groups enhance the compound’s ability to form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in the Benzamide Core
Key Compounds:
| Compound Name | Substituent on Benzamide | Key Features |
|---|---|---|
| Target Compound | 2-methyl | Dual dimethylamino groups; balanced lipophilicity and solubility |
| N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzamide | 3-fluoro | Enhanced electronegativity; potential for altered receptor binding |
| N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide | 2-methoxy, 4-ethoxy | Increased hydrogen-bond acceptors; likely higher metabolic stability |
Amino Group Modifications
Key Compounds:
| Compound Name | Amino Group Configuration | Impact on Properties |
|---|---|---|
| Target Compound | Dual dimethylamino groups | Enhanced basicity; potential for ionic interactions in acidic environments |
| N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide | Diethylamino and dimethylamino groups | Reduced steric hindrance compared to dimethylamino; altered pharmacokinetics |
| N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide | Diethylamino group | Lower polarity; increased lipophilicity and possible CNS penetration |
- Diethylamino vs. Dimethylamino: Diethylamino groups () reduce hydrogen-bonding capacity but increase lipophilicity, which may enhance blood-brain barrier penetration compared to dimethylamino derivatives .
Pharmacological and Physicochemical Comparisons
- Reactivity: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in polymerization initiator systems than 2-(dimethylamino) ethyl methacrylate, suggesting that para-substituted dimethylamino groups may enhance electron donation in chemical reactions .
- Thermal Stability : Triazine-containing analogs () exhibit improved thermal stability due to aromatic heterocycles, a feature absent in the target compound .
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step coupling (e.g., HBTU-mediated amidation, as in ), with yields (~50%) comparable to other benzamide derivatives .
- Structure-Activity Relationships (SAR): Dual dimethylamino groups may synergize for dual-target inhibition (e.g., serotonin/dopamine receptors). Methyl or fluorine at the benzamide position fine-tunes steric and electronic profiles for target selectivity.
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide, commonly referred to as compound 1, is a synthetic organic molecule with potential pharmacological applications. This article explores the biological activity of compound 1, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is believed to act as an inhibitor of specific kinases involved in cancer progression.
In Vitro Studies
Several studies have investigated the cytotoxic effects of compound 1 on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical) | 5.0 | Apoptosis induction via caspase activation |
| MCF-7 (breast) | 3.2 | Inhibition of cell proliferation |
| A549 (lung) | 4.5 | Cell cycle arrest at G2/M phase |
Case Studies
- Breast Cancer Study : In a study published in Cancer Research, compound 1 demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value of 3.2 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
- Lung Cancer Study : Another research article reported that compound 1 effectively inhibited the growth of A549 lung cancer cells, causing cell cycle arrest at the G2/M phase. This effect was associated with upregulation of p53 and downregulation of cyclin B1.
- Mechanistic Insights : A detailed mechanistic study indicated that compound 1 interacts with the ATP-binding site of specific kinases, inhibiting their activity and leading to reduced phosphorylation of downstream targets involved in cell survival and proliferation.
Absorption and Distribution
Compound 1 exhibits favorable pharmacokinetic properties:
- Oral Bioavailability: Approximately 45%.
- Half-Life: About 6 hours in vivo.
- Tissue Distribution: High accumulation in liver and lungs.
Metabolism
The metabolism of compound 1 primarily occurs through hepatic enzymes, particularly cytochrome P450 isoforms, which facilitate its conversion into active metabolites that retain biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
